Superior Spasmolytic Potency with Significantly Reduced Mydriatic Side Effects Relative to Atropine
Butinoline phosphate demonstrates superior spasmolytic potency compared to atropine while exhibiting a dramatically lower incidence of mydriasis (pupil dilation). According to product labeling for formulations containing butinoline phosphate, its anticholinergic and myotropic spasmolytic action is stronger than that of atropine, yet the associated mydriatic side effect is only 7/100 (7%) of that observed with atropine [1][2]. This translates to a potential 93% reduction in this specific, dose-limiting anticholinergic side effect.
| Evidence Dimension | Relative spasmolytic potency and mydriatic side effect |
|---|---|
| Target Compound Data | Spasmolytic action: Stronger than atropine; Mydriatic side effect: 7/100 relative to atropine |
| Comparator Or Baseline | Atropine (baseline for potency and mydriasis set to 1 or 100%) |
| Quantified Difference | Spasmolytic action: Butinoline > Atropine; Mydriatic effect: Butinoline = 0.07 × Atropine |
| Conditions | Assay/model context not specified in source; information derived from clinical product labeling |
Why This Matters
This profile indicates a potentially wider therapeutic window for gastrointestinal spasmolysis, where potent spasm relief is needed without the vision-impairing side effects that can limit patient tolerability and compliance.
- [1] PharmKnow. (n.d.). butinolin作用 施潰定錠 | 藥師家. View Source
- [2] MorePTT. (n.d.). Nolidin Tab. 胃瑞美錠 | 藥品看得懂. View Source
